8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. It falls under the category of nitrogen-containing heterocycles, which are significant in various biological activities.
This compound is classified as a pyrrolo-pyrazine derivative, characterized by a bicyclic structure that includes both a pyrrole and a pyrazine moiety. Its systematic IUPAC name is (R)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, with the molecular formula and a molecular weight of approximately 154.21 g/mol. It has been cataloged under CAS number 2165360-21-2 and is available from various chemical suppliers for research purposes .
The synthesis of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves several strategic steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to ensure maximum yield and selectivity towards the desired stereoisomer.
The molecular structure of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one features a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring. The stereochemistry at position 8a is critical for its biological activity.
C[C@]12CCCN1CCNC2=O
.This structural complexity contributes to its potential interactions with biological targets .
The compound can participate in various chemical reactions due to the presence of reactive functional groups:
These reactions are typically carried out under controlled conditions to maintain selectivity and yield .
The mechanism of action for 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific biological targets, such as enzymes or receptors.
Research into its pharmacodynamics is ongoing to elucidate these mechanisms further .
The physical properties of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one include:
Chemical properties include reactivity patterns typical of heterocycles, such as susceptibility to electrophilic attack due to electron-rich nitrogen atoms.
These properties are crucial for understanding its behavior in various chemical environments .
8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has potential applications in:
The pyrrolopyrazinone scaffold emerged as a critical pharmacophore in neuroactive compound development following systematic optimization of early NMDA receptor modulators. Initial derivatives featured simpler bicyclic frameworks with limited stereochemical control, resulting in suboptimal receptor subtype selectivity. The introduction of the 8a-methyl group marked a pivotal structural advancement, conferring enhanced conformational rigidity essential for precise target engagement. This methyl substituent restricts rotational freedom within the bicyclic system, enforcing a preferential binding conformation that improves both affinity and selectivity for GluN2B-containing NMDA receptors [3] [7].
Second-generation analogues incorporated para-fluorophenyl extensions at C3 and chiral methyl groups at C8a, achieving >50-fold improvement in binding affinity compared to first-generation compounds. Computational studies reveal the 8a-methyl group occupies a hydrophobic subpocket within the receptor's allosteric site, displacing structured water molecules and enhancing van der Waals interactions. This evolution demonstrates how strategic steric constraint transforms promiscuous scaffolds into therapeutically relevant modulators [1] [3].
Table 1: Evolution of NMDA Receptor Modulators Based on Pyrrolopyrazinone Scaffold
Generation | Key Structural Features | Binding Affinity (IC₅₀) | Selectivity Ratio (GluN2B/GluN2A) |
---|---|---|---|
First | Unsubstituted pyrrolopyrazinone | 2,850 nM | 3:1 |
Second | 8a-Methyl, para-fluorophenyl at C3 | 52 nM | 85:1 |
The chiral 8a-methyl center necessitates asymmetric synthesis for biological relevance, driving development of three stereocontrolled approaches:
Chiral Pool Utilization: L-proline derivatives serve as starting materials for the pyrrolidine ring, with stereochemistry transferred to the 8a-position via intramolecular reductive amination. This method achieves >98% ee but limits side-chain diversity at C1 [3] [9].
Organocatalyzed Desymmetrization: Proline-derived catalysts enable asymmetric Mannich reactions between N-Boc-iminium ions and β-keto esters, establishing the stereogenic center prior to bicyclic formation. This approach affords 94% ee and allows modular variation of both rings, though requires multistep purification [7].
Transition Metal Catalysis: Ru(II)-PHOX complexes catalyze asymmetric hydrogenation of exocyclic enol carboxylates at 50 psi H₂, achieving 99% ee and gram-scale production. This method's robustness enabled synthesis of all eight stereoisomers of clinical candidate NYX-458, confirming (8aR) configuration as pharmacologically essential [3] [9].
Critical resolution techniques include chiral SFC using cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, which resolves racemates with 1.5-2.0 resolution factors. Absolute configuration confirmation relies on anomalous dispersion X-ray crystallography of brominated analogues [7].
Table 2: Enantioselective Synthesis Method Comparison
Method | Key Step | ee (%) | Yield (%) | Scalability |
---|---|---|---|---|
Chiral Pool (L-proline) | Intramolecular reductive amination | >98 | 45 | Moderate |
Organocatalysis | Asymmetric Mannich reaction | 94 | 38 | Limited |
Ru(II)-PHOX hydrogenation | Asymmetric hydrogenation | 99 | 82 | Kilogram-scale |
Fragment-based drug discovery (FBDD) leveraged the pyrrolopyrazinone core as a privileged scaffold for bromodomain inhibition. Initial screening identified 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one as a low-affinity (Kd = 280 μM) but high-efficiency (LE = 0.43 kcal/mol/heavy atom) BRD4 binder. X-ray crystallography (PDB: 6SG2) revealed critical hydrogen bonding between the lactam carbonyl and conserved Asn140 residue and π-stacking with Tyr97 in the acetyl-lysine recognition site [2].
Structure-guided optimization employed three fragment growth strategies:
Lead compound 38 (IC₅₀ = 9 nM) exemplifies optimal vector combination, achieving 1500-fold selectivity for BRD4(1) over EP300 through meticulous avoidance of the KAc region's water network. This represents a 63-fold selectivity improvement over clinical candidate ABBV-075. Cellular potency was confirmed via complete tumor growth inhibition (TGI = 99.7%) in xenograft models at 10 mg/kg dosing [2] [6] [8].
Systematic SAR exploration identified three critical modification zones governing target selectivity and physicochemical properties:
Notably, bioisosteric replacement of the lactam with imidazolone maintained BET potency but introduced hERG inhibition (IC₅₀ = 3.2 μM), highlighting the scaffold's sensitivity to core modification [2] [5].
Table 3: SAR Summary of Key Modifications
Position | Optimal Group | Target Activity | Effect on Properties |
---|---|---|---|
C3 | 3-(Aminomethyl)piperidinyl | Sirt6 activator (EC₅₀ 5.3 µM) | logP -0.9, solubility +2.5 mg/mL |
N2 | 4-(Pyridin-2-yl)benzyl | BRD4 inhibitor (IC₅₀ 9 nM) | logD 2.1, CYP3A4 t₁/₂ > 60 min |
C8a | (R)-Methyl | NMDA modulator (IC₅₀ 52 nM) | Brain penetration logBB 0.28 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0